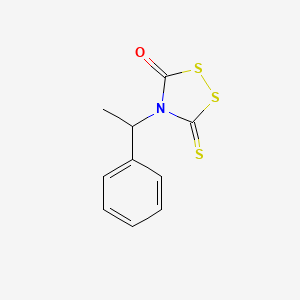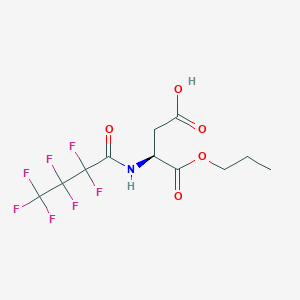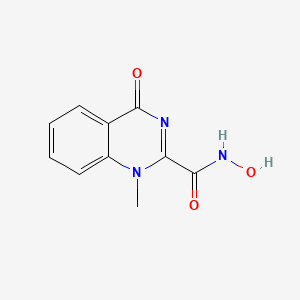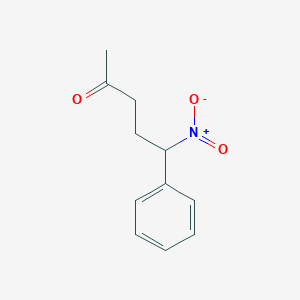![molecular formula C12H18NO4P B14380682 Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate CAS No. 89901-57-5](/img/structure/B14380682.png)
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is a chemical compound known for its unique structure and properties. It contains a phosphonate group, a cyano group, and a furan ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyanoethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of agrochemicals and flame retardants.
Wirkmechanismus
The mechanism of action of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The cyano group can act as an electrophile, while the phosphonate group can serve as a nucleophile, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the furan ring and the substituents attached to it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyanomethylphosphonate: Similar structure but lacks the furan ring.
Diethyl phosphite: Contains the phosphonate group but lacks the cyano and furan groups.
Ethyl cyanoacetate: Contains the cyano group but lacks the phosphonate and furan groups.
Uniqueness
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
89901-57-5 |
|---|---|
Molekularformel |
C12H18NO4P |
Molekulargewicht |
271.25 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-3-(5-methylfuran-2-yl)propanenitrile |
InChI |
InChI=1S/C12H18NO4P/c1-4-15-18(14,16-5-2)12(8-9-13)11-7-6-10(3)17-11/h6-7,12H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
VGMVBMRZJJRJML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC#N)C1=CC=C(O1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
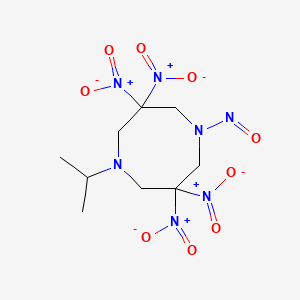
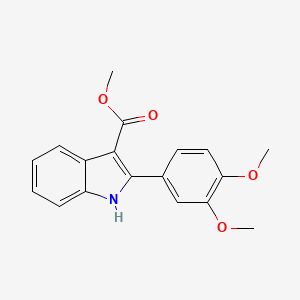
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
